2,3,5,6-Tetrachloro-1,4-dioxane

Descripción

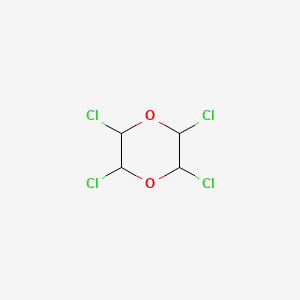

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

6938-82-5 |

|---|---|

Fórmula molecular |

C4H4Cl4O2 |

Peso molecular |

225.9 g/mol |

Nombre IUPAC |

2,3,5,6-tetrachloro-1,4-dioxane |

InChI |

InChI=1S/C4H4Cl4O2/c5-1-2(6)10-4(8)3(7)9-1/h1-4H |

Clave InChI |

YLVGPWIKMNWIOD-UHFFFAOYSA-N |

SMILES canónico |

C1(C(OC(C(O1)Cl)Cl)Cl)Cl |

Origen del producto |

United States |

Synthetic Pathways and Derivatization of 2,3,5,6 Tetrachloro 1,4 Dioxane

Methodologies for de novo Synthesis of the 1,4-Dioxane (B91453) Ring System Precursors

The foundational step in the synthesis of 2,3,5,6-tetrachloro-1,4-dioxane is the construction of the 1,4-dioxane ring itself. This is typically achieved through cyclization reactions of suitable precursors, with methods involving ethylene (B1197577) glycol and its derivatives being the most common.

Cyclization reactions involving ethylene glycol or related diols.

The most prevalent commercial method for synthesizing 1,4-dioxane involves the acid-catalyzed dehydration of ethylene glycol or its oligomers, such as diethylene glycol. rsc.orggoogle.com This process is typically conducted at elevated temperatures, often above 170°C, and can be performed at atmospheric or reduced pressures. rsc.orggoogle.com

The reaction mechanism proceeds through several dehydration steps. Initially, protonation of a hydroxyl group in ethylene glycol leads to the formation of an oxonium ion, followed by the elimination of a water molecule. The resulting carbocation is then attacked by a second molecule of ethylene glycol. Subsequent intramolecular cyclization with the loss of another water molecule yields the 1,4-dioxane ring. sciencemadness.org An alternative pathway involves the initial formation of diethylene glycol, which then undergoes intramolecular cyclization. sciencemadness.org

Another approach involves the dimerization of ethylene oxide. rsc.org This can be catalyzed by acids such as sulfuric acid or by catalysts like boron trifluoride. acs.org The reaction first forms a dimer which then rearranges to the stable six-membered 1,4-dioxane ring. acs.org More recent developments have explored the use of solid acid catalysts like ZrO2/TiO2 for the dimerization of oxirane (ethylene oxide) to 1,4-dioxane at lower temperatures, offering potentially higher selectivity and avoiding the harsh conditions of strong acid catalysis. masterorganicchemistry.com

A less common but viable method for forming the dioxane ring, particularly for substituted derivatives, is the ring closure of 2-chloro-2'-hydroxydiethyl ether, which can be prepared from ethylene glycol and 1,2-dibromoethane, by heating with a sodium hydroxide (B78521) solution. rsc.org

Table 1: Methodologies for 1,4-Dioxane Ring Synthesis

| Precursor(s) | Catalyst/Reagents | Key Reaction Type | Notes |

|---|---|---|---|

| Ethylene Glycol | Concentrated Sulfuric Acid | Acid-catalyzed dehydration | High temperatures, potential for charring. rsc.orgsciencemadness.org |

| Diethylene Glycol | Acid Catalyst (e.g., H₂SO₄) | Intramolecular cyclization | A common industrial method. rsc.org |

| Ethylene Oxide | Acid Catalyst (e.g., BF₃) | Dimerization and rearrangement | Can offer high yields. acs.org |

| Oxirane (Ethylene Oxide) | Solid Acid Catalyst (e.g., ZrO₂/TiO₂) | Heterogeneous catalysis | Milder conditions, higher selectivity. masterorganicchemistry.com |

| 2-Chloro-2'-hydroxydiethyl ether | Sodium Hydroxide | Intramolecular cyclization | Useful for certain substituted dioxanes. rsc.org |

Approaches to functionalize the 1,4-dioxane ring prior to chlorination.

The functionalization of the 1,4-dioxane ring before chlorination can be a strategic approach to control the regioselectivity of the subsequent halogenation steps. However, direct functionalization of the unsubstituted 1,4-dioxane ring is not straightforward due to its relatively inert nature.

One potential strategy involves the synthesis of the dioxane ring from already functionalized precursors. For example, starting with substituted ethylene glycols could, in principle, lead to a functionalized 1,4-dioxane ring. However, the availability and synthesis of appropriately substituted diols can be a limiting factor.

Another approach could involve the synthesis of dioxane derivatives that are more amenable to substitution. For instance, the preparation of 1,4-dioxan-2-ones from the reaction of carbon monoxide, formaldehyde, and a 1,2-glycol in the presence of hydrogen fluoride (B91410) has been described. mdpi.com Such ketone-functionalized dioxanes could potentially serve as handles for further chemical modification before chlorination.

Direct and Indirect Chlorination Strategies for the 1,4-Dioxane Scaffold

The introduction of four chlorine atoms onto the 1,4-dioxane ring to form this compound can be approached through direct chlorination of the parent dioxane or via a stepwise introduction of the halogen atoms.

Direct chlorination techniques using various chlorinating agents.

Direct chlorination of 1,4-dioxane with chlorine gas (Cl₂) in the presence of a catalytic amount of iodine has been reported to yield trans-2,3-dichloro-1,4-dioxane (B1587903). nsf.gov The reaction is typically carried out at elevated temperatures, for example, at 90°C. nsf.gov It has been noted that at higher temperatures, the formation of tetrachlorodioxanes can become the main reaction pathway, although specific conditions and yields for the exhaustive chlorination to this compound are not well-documented in readily available literature. nsf.gov

Sulfuryl chloride (SO₂Cl₂) is another potential chlorinating agent for ethers. acs.org The reaction of sulfuryl chloride with ethers can proceed via a free-radical mechanism, which could lead to the chlorination of the dioxane ring. acs.org The selectivity of such reactions can be influenced by the reaction conditions and the presence of radical initiators.

Stepwise chlorination via intermediate compounds.

A more controlled approach to the synthesis of this compound would involve a stepwise chlorination process. This would begin with the synthesis of a mono- or di-chlorinated dioxane, which is then subjected to further chlorination.

As mentioned, trans-2,3-dichloro-1,4-dioxane is a known compound and can be synthesized in good yield. nsf.gov This dichloro-derivative could serve as a key intermediate. The subsequent chlorination of this intermediate would be expected to be more challenging due to the deactivating effect of the existing chlorine atoms. The inductive electron-withdrawing effect of the chlorine atoms makes the remaining C-H bonds less susceptible to further electrophilic or radical attack. nsf.gov Overcoming this deactivation would likely require more forcing reaction conditions, such as higher temperatures or more reactive chlorinating agents.

Regioselectivity and stereoselectivity in chlorination processes.

The regioselectivity of the chlorination of 1,4-dioxane is a critical aspect. The initial chlorination to form 2,3-dichloro-1,4-dioxane (B1605819) suggests a preference for chlorination at the carbons adjacent to the oxygen atoms. The mechanism for the iodine-catalyzed chlorination is thought to proceed through the formation of an electron-rich intermediate, 2,3-dihydro-1,4-dioxine, which is then readily chlorinated. nsf.gov This pathway explains the formation of the vicinal dichloride.

The stereochemistry of the resulting chlorinated dioxane is also an important consideration. The synthesis of trans-2,3-dichloro-1,4-dioxane suggests a specific stereochemical outcome in the initial dichlorination step. nsf.gov The stereochemistry of the subsequent chlorination steps to introduce the third and fourth chlorine atoms at the 5 and 6 positions would depend on the reaction mechanism and the influence of the existing chlorine atoms on the approach of the chlorinating agent. A free-radical chlorination mechanism might lead to a mixture of stereoisomers, while an ionic mechanism could potentially offer greater stereocontrol. The stability of the resulting radical or ionic intermediates would play a key role in determining the final stereochemical composition of the this compound product.

Table 2: Chlorination Strategies for the 1,4-Dioxane Scaffold

| Strategy | Chlorinating Agent | Intermediate(s) | Key Considerations |

|---|---|---|---|

| Direct Chlorination | Chlorine (Cl₂) with Iodine catalyst | None (direct to tetrachloro) | Requires high temperatures; selectivity can be an issue. nsf.gov |

| Direct Chlorination | Sulfuryl Chloride (SO₂Cl₂) | None (direct to tetrachloro) | Potentially proceeds via a free-radical mechanism. acs.org |

| Stepwise Chlorination | Chlorine (Cl₂) with Iodine catalyst | trans-2,3-dichloro-1,4-dioxane | Further chlorination is challenging due to deactivation. nsf.gov |

Functionalization and Derivatization Reactions of this compound

Substitution reactions at halogenated positions with various nucleophiles.

There is a lack of specific studies detailing the nucleophilic substitution reactions at the chlorinated positions of this compound. In theory, such reactions would involve the displacement of a chloride ion by a nucleophile. However, the electron-withdrawing nature of the four chlorine atoms and the two oxygen atoms in the ring would render the carbon atoms attached to the chlorines highly electron-deficient. While this would typically make them susceptible to nucleophilic attack, the strong carbon-chlorine bonds and potential steric hindrance from the multiple chlorine atoms likely present significant kinetic and thermodynamic barriers.

For less halogenated ethers, nucleophilic substitution is a common reaction. However, the reactivity of polychlorinated aliphatic compounds can be complex and often requires harsh reaction conditions. Without experimental data, any discussion of specific nucleophiles or reaction conditions for this compound would be purely speculative.

Ring-opening reactions and subsequent transformations of the chlorinated ring.

Similarly, documented ring-opening reactions of this compound are not available in the current body of scientific literature. The 1,4-dioxane ring is generally stable; however, ring-opening can be initiated under specific conditions, often involving strong acids or bases. In the case of this tetrachlorinated derivative, the inductive effect of the chlorine atoms would likely make the ether oxygens very weak bases, thus requiring exceptionally strong acids to protonate them and initiate ring cleavage.

Furthermore, the stability of the potential carbocation intermediates that would form during a ring-opening process is questionable. The presence of multiple electron-withdrawing chlorine atoms would destabilize any positive charge on the ring, making such a pathway energetically unfavorable.

Chemical Reactivity and Transformation Mechanisms of 2,3,5,6 Tetrachloro 1,4 Dioxane

Stability and Degradation Pathways under Controlled Chemical Conditions

The stability of the 1,4-dioxane (B91453) ring is considerably influenced by the four chlorine substituents, which affect its susceptibility to hydrolysis, oxidation, and reduction.

Ethers, including 1,4-dioxane, are generally stable towards hydrolysis under neutral and alkaline conditions. google.com Acid-catalyzed hydrolysis can occur, but typically requires harsh conditions. For 2,3,5,6-tetrachloro-1,4-dioxane, the four electron-withdrawing chlorine atoms would further deactivate the ether linkages, making acid-catalyzed cleavage even more difficult. The chlorine atoms pull electron density away from the oxygen atoms, reducing their basicity and thus their ability to be protonated, which is the initial step in acid-catalyzed hydrolysis.

However, the carbon-chlorine bonds introduce a potential site for nucleophilic attack by water, which could lead to a slow hydrolysis of the C-Cl bonds, especially under conditions that favor nucleophilic substitution. This process would likely be slow under typical environmental pH conditions. The expected products of complete hydrolysis would be 1,4-dioxane-2,3,5,6-tetrone (B14147667) and hydrochloric acid, though a series of chlorinated diol and ketone intermediates would likely be formed.

Table 1: Postulated Hydrolytic Stability of this compound

| Condition | Expected Reactivity | Plausible Mechanism |

| Neutral (pH 7) | Very high stability | Minimal to no reaction |

| Acidic (pH < 7) | High stability | Slow, acid-catalyzed ether cleavage; potential for slow C-Cl bond hydrolysis |

| Alkaline (pH > 7) | High stability | Potential for slow nucleophilic substitution of chlorine by hydroxide (B78521) ions |

Advanced Oxidation Processes (AOPs) that generate highly reactive species like hydroxyl radicals (•OH) are effective for the degradation of 1,4-dioxane. nsf.govslenvironment.comhach.com The reaction of 1,4-dioxane with hydroxyl radicals proceeds via hydrogen abstraction from one of the methylene (B1212753) groups, initiating a cascade of reactions that leads to ring cleavage and the formation of intermediates such as 2-hydroxy-1,4-dioxane, which further degrades to smaller organic acids and eventually carbon dioxide and water.

For this compound, the presence of chlorine atoms would significantly decrease the electron density of the dioxane ring, making it less susceptible to electrophilic attack by oxidants like ozone. The rate of oxidation by hydroxyl radicals might also be slower compared to 1,4-dioxane. The initial attack would likely still be hydrogen abstraction from one of the C-H bonds, if any are present, or potentially an attack on the C-Cl bond. However, the high degree of chlorination would likely make the compound more recalcitrant to oxidative degradation.

Ozone on its own is not highly effective against 1,4-dioxane, but in combination with hydrogen peroxide (O3/H2O2) or UV light (O3/UV), it generates hydroxyl radicals that enhance degradation. slenvironment.com It is expected that this compound would show even greater resistance to direct ozonolysis.

Table 2: Predicted Reactivity with Common Oxidants

| Oxidant | Predicted Reactivity with this compound | Comparison with 1,4-Dioxane |

| Hydroxyl Radical (•OH) | Moderate | Lower reactivity due to electron-withdrawing Cl atoms |

| Ozone (O₃) | Low | Lower reactivity |

| Ozone/H₂O₂ | Moderate | Lower reactivity |

Reductive dehalogenation is a significant degradation pathway for many polychlorinated organic compounds. This process involves the replacement of a chlorine atom with a hydrogen atom, typically mediated by a reducing agent. For this compound, this would be a plausible transformation pathway under reducing conditions.

The mechanism of reductive dehalogenation can proceed through several pathways, including:

Electron transfer: A reductant donates an electron to the chlorinated molecule, forming a radical anion which then expels a chloride ion to form an organic radical. This radical can then abstract a hydrogen atom from the surrounding medium.

Hydride transfer: A hydride ion (H-) directly displaces a chloride ion.

Vicinal dehalogenation: The removal of two chlorine atoms from adjacent carbons to form a double bond.

Given the structure of this compound, sequential reductive dehalogenation would likely occur, leading to the formation of trichloro-, dichloro-, and monochloro-1,4-dioxane isomers, and ultimately 1,4-dioxane. The specific intermediates and final products would depend on the reaction conditions and the reducing agent used.

Spectroscopic and Computational Elucidation of 2,3,5,6 Tetrachloro 1,4 Dioxane Structure and Dynamics

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for probing the molecular architecture of 2,3,5,6-tetrachloro-1,4-dioxane. Each technique offers a unique window into the compound's structural and dynamic features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the solution-state structure and conformational dynamics of molecules like this compound. By analyzing the chemical shifts and coupling constants of the hydrogen nuclei, detailed information about the molecule's geometry can be obtained.

For the related compound, trans-2,3-dichloro-1,4-dioxane (B1587903), ¹H NMR data has been reported, providing insights into the chemical environment of the protons within the dioxane ring. chemicalbook.com The high symmetry of the unsubstituted 1,4-dioxane (B91453) molecule results in all eight protons being chemically equivalent, leading to a single peak in its ¹H NMR spectrum. docbrown.info However, the introduction of four chlorine atoms in this compound breaks this symmetry, leading to more complex spectra that can be used to deduce the stereochemistry and preferred conformation of the molecule. The application of advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY), can further aid in assigning proton signals and understanding their spatial relationships. ipb.pt The conformational equilibrium of substituted dioxanes is sensitive to solvent polarity, and NMR studies in various solvents can provide valuable information on the relative stabilities of different conformers. auremn.org.br

Table 1: Representative ¹H NMR Data for Dioxane Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| 1,4-Dioxane | CDCl₃ | 3.69 | singlet | docbrown.info |

| trans-2,3-Dichloro-1,4-dioxane | Not specified | 5.950, 4.363, 3.701 | multiplet | chemicalbook.com |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and vibrational modes. These methods are highly sensitive to molecular structure and symmetry.

The vibrational spectra of 1,4-dioxane have been studied extensively, with assignments for its fundamental vibrations. researchgate.netrsc.org For halogenated derivatives like this compound, the introduction of heavy chlorine atoms will significantly alter the vibrational frequencies, particularly those involving the C-Cl bonds. The polarized vibrational spectra of single crystals of the related compound chloranil (B122849) (2,3,5,6-tetrachloro-p-benzoquinone) have been investigated, providing a basis for understanding the vibrational modes in similar chlorinated cyclic compounds. researchgate.net

By comparing the experimental IR and Raman spectra with those calculated using quantum chemical methods, a detailed assignment of the observed vibrational bands to specific molecular motions (stretching, bending, etc.) can be achieved. This comparison is crucial for confirming the molecular structure and identifying characteristic frequencies associated with the tetrachlorodioxane ring system.

Table 2: Key Vibrational Regions for Dioxane and Related Compounds

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| C-H Stretching | 2800 - 3000 | Characteristic of the methylene (B1212753) groups in the dioxane ring. |

| C-O-C Stretching | 1000 - 1200 | Sensitive to the conformation of the dioxane ring. |

| C-C Stretching | 800 - 1000 | Also influenced by the ring conformation. |

| C-Cl Stretching | 600 - 800 | Expected to be prominent in the spectrum of this compound. |

This table provides a general overview of expected vibrational regions. Precise frequencies for this compound would require experimental data.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk When a molecule is ionized in a mass spectrometer, it forms a molecular ion which can then break apart into smaller, charged fragments.

The mass spectrum of the parent 1,4-dioxane shows a molecular ion peak at m/z 88, corresponding to its molecular weight. docbrown.inforesearchgate.net The fragmentation pattern of 1,4-dioxane is characterized by the loss of small neutral molecules, leading to the formation of various fragment ions. docbrown.info For this compound, the molecular ion peak would be expected at a significantly higher m/z value due to the presence of four chlorine atoms. The isotopic pattern of the molecular ion peak would also be characteristic, showing multiple peaks due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound would likely involve the loss of chlorine atoms, hydrogen chloride (HCl), or other small fragments, providing valuable clues about the connectivity of the atoms within the molecule. The relative abundance of the fragment ions can also provide insights into the stability of different parts of the molecular structure. libretexts.orgyoutube.com

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound (C₄H₄Cl₄O₂)

| Ion | Relative Abundance |

| [M]⁺ | 100% |

| [M+2]⁺ | ~130% |

| [M+4]⁺ | ~63% |

| [M+6]⁺ | ~14% |

| [M+8]⁺ | ~1% |

This table is a theoretical prediction based on the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The exact ratios may vary slightly.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate bond lengths, bond angles, and conformational details of the molecule in the solid state.

While a crystal structure for this compound itself is not readily found in the searched literature, X-ray diffraction studies on related dioxane derivatives and co-crystals have been reported. researchgate.netresearchgate.net For instance, the crystal structure of a co-crystal of 1,4-dioxane with another molecule has been determined, revealing the conformation of the dioxane ring. researchgate.net Additionally, the crystal structure of 3,3',4,4'-tetrachlorobiphenyl, a different chlorinated organic compound, provides an example of how X-ray crystallography can elucidate the solid-state conformation of such molecules. uky.edu

If a single crystal of this compound or a suitable derivative could be grown, X-ray crystallography would provide unambiguous information about its molecular geometry, including the chair or boat conformation of the dioxane ring and the axial or equatorial positions of the chlorine substituents.

Theoretical and Computational Chemistry Approaches

In conjunction with experimental techniques, theoretical and computational chemistry methods play a vital role in understanding the structure, stability, and properties of this compound.

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure, conformational landscape, and energetic properties of molecules. chemrxiv.org These methods can be used to predict molecular geometries, vibrational frequencies, NMR chemical shifts, and reaction pathways.

For dioxane and its derivatives, computational studies have been employed to analyze conformational preferences and the energies of different isomers. researchgate.net Theoretical calculations on 1,4-dioxane have explored its various conformers, such as the chair and boat forms. researchgate.net The application of these methods to this compound would allow for the determination of the relative stabilities of its possible stereoisomers and conformers.

DFT calculations can also be used to simulate vibrational spectra, which can then be compared with experimental IR and Raman data to aid in the assignment of vibrational modes. researchgate.net Furthermore, these calculations provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the molecular orbitals (HOMO and LUMO), which are important for understanding its reactivity. researchgate.net

Table 4: Representative Applications of Quantum Chemical Calculations for Dioxane Systems

| Property Calculated | Computational Method | Significance |

| Conformational Energies | DFT, ab initio | Predicts the most stable three-dimensional structure. researchgate.net |

| Vibrational Frequencies | DFT | Aids in the interpretation of experimental IR and Raman spectra. researchgate.net |

| NMR Chemical Shifts | DFT | Helps in the assignment of signals in experimental NMR spectra. |

| Electronic Properties (HOMO/LUMO) | DFT | Provides insights into the molecule's reactivity and electronic transitions. researchgate.net |

This table illustrates the types of information that can be obtained from quantum chemical calculations for dioxane-related molecules.

Molecular dynamics simulations of conformational behavior and interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-evolving behavior of molecules. For this compound, MD simulations can provide critical insights into its conformational flexibility and non-covalent interactions, which are difficult to capture with static experimental methods.

The 1,4-dioxane ring is known for its conformational flexibility, primarily existing in chair and boat forms, with the chair conformation being more stable. The introduction of four bulky and electronegative chlorine atoms at the 2,3,5,6-positions significantly influences this landscape. MD simulations can map the potential energy surface of the molecule, quantifying the energy barriers between different conformers (e.g., chair-to-twist-boat). By simulating the molecule's trajectory over time (from picoseconds to microseconds), these simulations can determine the relative populations of various conformers at a given temperature.

Simulations would typically involve placing a model of this compound in a simulation box, often with a solvent to mimic solution-phase behavior. The forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to update atomic positions and velocities at each time step. Analysis of these trajectories reveals detailed information about bond lengths, angles, and, most importantly, dihedral angles, which define the ring's conformation. For instance, the puckering parameters of the dioxane ring can be monitored over time to identify transitions between chair and boat forms and the lifetimes of these states.

Furthermore, MD simulations can elucidate intermolecular interactions. By simulating the compound with other molecules (e.g., water, organic solvents, or biological macromolecules), one can study the formation and dynamics of hydrogen bonds, halogen bonds, and van der Waals interactions. The chlorine substituents on the dioxane ring can participate in halogen bonding, acting as electrophilic regions (σ-holes) that can interact with nucleophiles. The simulation can map these interaction sites and calculate their binding energies, providing a molecular basis for the compound's physical properties and reactivity.

Table 1: Key Parameters from a Hypothetical MD Simulation of this compound

| Parameter | Description | Significance |

|---|---|---|

| Dihedral Angle Distribution | Statistical distribution of the O-C-C-O and C-O-C-C torsion angles. | Identifies the most populated conformations (e.g., chair, boat, twist-boat). |

| Conformational Transition Rate | The frequency at which the molecule switches between major conformers. | Quantifies the flexibility of the ring and the energy barriers between states. |

| Radial Distribution Function (g(r)) | Describes the probability of finding another atom at a distance 'r' from a reference atom (e.g., between a chlorine atom and a solvent molecule's oxygen). | Reveals the structure of the solvent shell and specific intermolecular interactions like halogen or hydrogen bonds. |

| Interaction Energy | The calculated energy of non-covalent interactions between the dioxane and surrounding molecules. | Determines the strength of solvation and specific binding interactions. |

Prediction of spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry offers robust methods for predicting spectroscopic parameters, which are invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. The standard procedure involves first optimizing the molecule's geometry at a given level of theory (e.g., B3LYP/6-31G(d,p)). comporgchem.com Subsequently, NMR shielding tensors are calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) approach, often with a larger basis set and a solvent model (like the Polarizable Continuum Model, PCM) to account for environmental effects. comporgchem.comgithub.io

The calculated isotropic shielding constants are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. These predictions are crucial for assigning signals in an experimental spectrum, especially for a molecule like this compound where different stereoisomers (e.g., cis/trans isomers with axial or equatorial chlorines) could exist. By computing the expected chemical shifts for each possible isomer, a direct comparison with experimental data can unambiguously determine the correct structure. nih.gov

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to specific bond stretches, bends, and torsions. Following a geometry optimization, a frequency calculation is performed at the same level of theory. This analysis yields a set of vibrational modes and their corresponding frequencies and intensities.

For this compound, key predicted vibrations would include C-O-C stretching, C-C stretching, C-H bending, and prominent C-Cl stretching modes. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for many DFT functionals) to improve agreement with experimental spectra. nist.gov These predicted spectra can aid in the analysis of experimental IR and Raman data, allowing for precise assignment of absorption bands to specific molecular motions.

Table 2: Hypothetical Predicted Spectroscopic Data for a this compound Isomer

| Data Type | Parameter | Predicted Value | Experimental Relevance |

|---|---|---|---|

| NMR Spectroscopy | ¹H Chemical Shift (ppm) | ~4.5 - 5.0 ppm | Corresponds to the methine protons (CH-Cl), sensitive to their axial/equatorial position. |

| ¹³C Chemical Shift (ppm) | ~75 - 85 ppm | Corresponds to the carbon atoms of the ring, highly influenced by attached chlorine atoms. | |

| Vibrational Spectroscopy | C-O-C Stretch (cm⁻¹) | ~1100 - 1150 cm⁻¹ | Strong, characteristic band for the ether linkage in the dioxane ring. |

| C-Cl Stretch (cm⁻¹) | ~650 - 800 cm⁻¹ | Strong bands in the fingerprint region, confirming the presence of C-Cl bonds. |

Computational modeling of reaction pathways and transition states

Computational modeling is a key tool for investigating the reactivity of this compound, allowing for the exploration of potential reaction mechanisms, the identification of intermediates, and the calculation of reaction rates. This is achieved by mapping the potential energy surface for a proposed reaction.

The process begins by optimizing the geometries of the reactants and products. Then, a search is conducted for the transition state (TS) structure, which is the high-energy saddle point on the reaction coordinate connecting reactants and products. Various algorithms can be employed to locate this TS structure. A successful TS search is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., a bond being formed or broken).

Once the reactant, transition state, and product structures are located, their energies are calculated at a high level of theory. The difference in energy between the transition state and the reactants gives the activation energy (Ea) of the reaction. According to transition state theory, this activation energy is the primary determinant of the reaction rate. A lower activation energy implies a faster reaction.

For this compound, potential reactions that could be modeled include nucleophilic substitution to displace a chlorine atom, elimination reactions (dehydrochlorination) to form a dioxene derivative, or ring-opening reactions under specific conditions. For example, modeling the reaction with a nucleophile (e.g., OH⁻) would involve finding the transition state for the nucleophile's attack on a carbon atom and the simultaneous or subsequent departure of a chloride ion. Comparing the activation energies for attack at different positions could predict the regioselectivity of the reaction.

Table 3: Steps in Modeling a Hypothetical Reaction Pathway (e.g., Nucleophilic Substitution)

| Step | Computational Task | Information Obtained |

|---|---|---|

| 1 | Geometry Optimization of Reactants | Stable structures and energies of this compound and the nucleophile. |

| 2 | Transition State Search | Geometry of the highest energy point along the reaction path. |

| 3 | Frequency Calculation at TS | Confirmation of a true transition state (one imaginary frequency). |

| 4 | Geometry Optimization of Products | Stable structures and energies of the substituted product and the leaving group. |

| 5 | Energy Profile Calculation | Activation energy (Ea) and reaction energy (ΔE), determining reaction kinetics and thermodynamics. |

Analysis of molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO)

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for understanding and predicting the reactive behavior of a molecule. It is a 3D map of the electrostatic potential plotted onto the electron density surface of the molecule. researchgate.net The MEP provides a visual guide to the charge distribution, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

For this compound, an MEP analysis would show:

Negative Potential (Red/Yellow): These regions, indicating an excess of electron density, would be concentrated around the two oxygen atoms due to their lone pairs of electrons. These are the most likely sites for electrophilic attack (e.g., protonation).

Positive Potential (Blue): These electron-deficient regions are expected around the hydrogen atoms. More interestingly, a region of positive potential, known as a sigma-hole (σ-hole), may be present on the chlorine atoms, opposite to the C-Cl bond. This site makes the chlorine atom susceptible to nucleophilic or Lewis basic attack, enabling interactions like halogen bonding.

The MEP map is therefore a powerful predictor of where the molecule will interact with other polar molecules, ions, or biological receptors.

Frontier Molecular Orbitals (HOMO/LUMO): Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwustl.edu

HOMO: This is the outermost orbital containing electrons. Its energy level is related to the ionization potential and it represents the molecule's ability to donate electrons (its nucleophilicity). For this compound, the HOMO is expected to be primarily located on the lone pairs of the oxygen atoms. Reactions involving electron donation from the dioxane will proceed through this orbital.

LUMO: This is the lowest energy orbital that is empty of electrons. Its energy is related to the electron affinity and it represents the molecule's ability to accept electrons (its electrophilicity). The LUMO is likely to be an antibonding orbital (σ*) associated with the C-Cl bonds. Nucleophilic attack on the molecule would involve the transfer of electrons into this LUMO, leading to the cleavage of a C-Cl bond.

The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more reactive. Computational analysis of these orbitals provides fundamental electronic insights into the chemical behavior of this compound.

Table 4: Summary of MEP and FMO Analysis for this compound

| Concept | Key Feature | Predicted Location/Characteristic | Chemical Implication |

|---|---|---|---|

| MEP | Negative Potential (Vmin) | Around oxygen atoms | Site for electrophilic attack; hydrogen bond acceptor. |

| Positive Potential (Vmax) | Around chlorine atoms (σ-hole) | Site for nucleophilic attack; halogen bond donor. | |

| FMO | HOMO | Localized on oxygen lone pairs | Region of nucleophilicity; site of electron donation. |

| LUMO | Localized on C-Cl antibonding (σ*) orbitals | Region of electrophilicity; site of electron acceptance. | |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability. |

Environmental Occurrence, Pathways, and Fate of 2,3,5,6 Tetrachloro 1,4 Dioxane

Sources and Formation in Environmental Systems

The presence of 1,4-dioxane (B91453) in the environment is primarily due to its use and disposal associated with industrial activities. It enters environmental systems through various pathways, including industrial effluents, atmospheric emissions, and as a byproduct of chemical manufacturing and water treatment processes.

Industrial byproducts and effluents, particularly from manufacturing processes involving chlorinated solvents or ethoxylated compounds

Historically, the most significant source of 1,4-dioxane contamination was its use as a stabilizer for chlorinated solvents, particularly 1,1,1-trichloroethane (B11378) (TCA). itrcweb.orgepa.govepa.gov About 90% of the 1,4-dioxane produced in the mid-1980s was for this purpose. itrcweb.orgitrcweb.org Consequently, 1,4-dioxane is a frequent co-contaminant found in soil and groundwater at sites where chlorinated solvents like TCA and trichloroethylene (B50587) (TCE) were used or disposed of. epa.govnih.govnih.govgatech.eduresearchgate.netnih.gov Improper disposal of these solvents has led to widespread contamination of soil and groundwater. nih.govgatech.edu

1,4-dioxane is also an unintended byproduct in the manufacturing of ethoxylated surfactants, which are common ingredients in consumer products like detergents, shampoos, and cosmetics. itrcweb.orgcdc.govwa.govunivarsolutions.comsafecosmetics.org The process of ethoxylation, which involves reacting ethylene (B1197577) oxide with other chemicals to make them less harsh, can generate 1,4-dioxane. safecosmetics.org It can also be a byproduct in the production of polyethylene terephthalate (PET) plastic. itrcweb.orgepa.gov Industrial wastewater discharges, accidental spills, and leaking storage tanks are common release mechanisms into the environment. itrcweb.orgstonybrook.edu

Formation during water disinfection processes, such as chlorination, as a byproduct

While industrial sources are primary, 1,4-dioxane can also be formed as a byproduct during certain water treatment and disinfection processes. Although advanced oxidation processes are effective at destroying 1,4-dioxane, conventional chlorination has been found to be effective for its removal but can create byproducts that are significantly more toxic than 1,4-dioxane itself. ca.gov

Precursors and environmental transformation routes leading to its formation

The primary precursor for the unintentional formation of 1,4-dioxane is ethylene oxide. During the manufacturing of ethoxylated compounds, ethylene oxide can dimerize (two molecules combine) to form 1,4-dioxane. safecosmetics.org In industrial settings, 1,4-dioxane is manufactured through the acid-catalyzed dehydration and ring-closure of diethylene glycol. nih.gov Precursors like mono-, tri-, and polyethylene glycol can also be used as raw materials. nih.gov

In the environment, 1,4-dioxane is relatively resistant to natural degradation processes. epa.gov However, under aerobic conditions, it can be biodegraded by certain microorganisms. itrcweb.orgitrcweb.org This biodegradation is a key destructive process in the subsurface. itrcweb.orgitrcweb.org

Distribution and Transport Mechanisms in Environmental Compartments

Once released, the physical and chemical properties of 1,4-dioxane govern its movement and distribution in the environment. Its high water solubility and low potential for adsorption to soil make it a highly mobile contaminant, particularly in water. wa.govstonybrook.edunih.gov

Aquatic systems (surface water, groundwater) transport and partitioning

1,4-dioxane's most significant environmental impact is on aquatic systems. Due to its complete miscibility in water and low soil adsorption coefficient, it moves rapidly from soil into groundwater with minimal retardation. epa.govcdc.govitrcweb.org This mobility means that 1,4-dioxane plumes in groundwater can be extensive and may migrate faster than the chlorinated solvent plumes with which they are often associated. epa.govepa.gov

Its high solubility and persistence can lead to long-term contamination of groundwater, which can eventually discharge into surface water bodies like rivers and streams. itrcweb.orgitrcweb.org Mackay fugacity modeling predicts that at equilibrium, the vast majority (over 90%) of 1,4-dioxane released into the environment will partition into the water phase. itrcweb.orgccme.ca

| Property | Value | Implication for Transport in Water |

|---|---|---|

| Water Solubility | Miscible (dissolves completely) | High mobility in groundwater and surface water; resistant to removal by conventional precipitation methods. epa.govepa.govwa.govstonybrook.edunih.gov |

| Log Koc (Soil Adsorption Coefficient) | 0.42 to 1.46 | Very low adsorption to soil and sediment, leading to rapid leaching into groundwater and extensive plume migration. itrcweb.orgitrcweb.org |

| Log Kow (Octanol-Water Partition Coefficient) | -0.27 to -0.42 | Low potential for bioaccumulation in aquatic organisms; prefers to remain in the water phase rather than partitioning into organic matter. itrcweb.orgcanada.ca |

| Henry's Law Constant | 4.80 x 10-6 atm-m3/mol | Low volatility from water, meaning it tends to stay dissolved rather than partitioning to the air. itrcweb.orgcanada.ca |

Atmospheric transport and deposition processes

While 1,4-dioxane's primary environmental concern is water contamination, it can be released into the atmosphere from industrial emissions or by volatilizing from contaminated soils or water surfaces. olympianwatertesting.com In the atmosphere, it does not absorb natural sunlight directly but is subject to degradation through indirect photooxidation by reacting with hydroxyl radicals. cdc.govitrcweb.org This process is relatively rapid, with an estimated atmospheric half-life of one to three days. epa.govcdc.gov

Atmospheric deposition can occur when 1,4-dioxane is washed out of the air by precipitation (rain or snow), transferring the contaminant from the air to surface water and soil. olympianwatertesting.com This allows for potential long-range transport and contamination of remote aquatic systems. nih.govolympianwatertesting.com However, due to its low Henry's Law constant, volatilization from water is not a dominant fate process. itrcweb.org

| Environmental Compartment | Key Transport and Fate Processes | Relevance |

|---|---|---|

| Groundwater | High mobility, advection, minimal retardation, potential for long plume migration, slow biodegradation. epa.govitrcweb.org | High. Primary medium of concern due to persistence and potential to contaminate drinking water sources. epa.gov |

| Surface Water | Input from groundwater discharge and industrial effluent, rapid dispersion. itrcweb.orgitrcweb.org | Moderate. Acts as a receiving body for groundwater contamination and a pathway for further transport. itrcweb.org |

| Atmosphere | Volatilization from sources, rapid photooxidation (half-life of 1-3 days), atmospheric deposition via precipitation. epa.govcdc.govolympianwatertesting.com | Low to Moderate. A pathway for long-range transport but degradation is relatively fast compared to its persistence in water. cdc.gov |

| Soil | Rapid leaching to groundwater due to high solubility and low adsorption. epa.govcdc.gov | Low. Primarily a transition zone for transport to groundwater rather than a long-term reservoir. epa.gov |

A comprehensive review of available scientific literature reveals a significant scarcity of specific research data for the chemical compound 2,3,5,6-Tetrachloro-1,4-dioxane, particularly concerning its environmental fate and behavior. The vast majority of environmental studies focus on its parent compound, 1,4-dioxane, which possesses markedly different physical and chemical properties that govern its interaction with soil, water, and biological systems.

Consequently, it is not possible to provide a detailed and scientifically accurate article on this compound that adheres to the requested outline based on the current body of public-domain scientific research. Information regarding its specific interactions with soil and sediment, its mobility, and its abiotic and biotic degradation pathways is not sufficiently documented.

While one study involving the fungus Cordyceps sinensis suggested the potential for degradation of various cyclic ethers, including substituted 1,4-dioxanes, specific data on the biotransformation pathways and resulting environmental products of this compound were not detailed. nih.gov

Further research and publication in peer-reviewed scientific journals are necessary to thoroughly characterize the environmental occurrence, pathways, and fate of this compound. Without such dedicated studies, any discussion on the topics outlined would be speculative and not meet the required standards of scientific accuracy.

Advanced Analytical Methodologies for Detection and Quantification of 2,3,5,6 Tetrachloro 1,4 Dioxane

Sample Preparation and Extraction Techniques for Diverse Environmental Matrices

The effective extraction of chlorinated compounds from environmental samples like water, soil, and sediment is a critical first step for accurate analysis. The choice of technique depends on the compound's properties and the sample matrix.

Solid-Phase Extraction (SPE) methods and sorbent selection

Solid-Phase Extraction (SPE) is a widely used technique for isolating compounds from a liquid sample by passing the sample through a solid adsorbent (sorbent). For chlorinated compounds similar to 2,3,5,6-Tetrachloro-1,4-dioxane, such as PCDDs, sorbents like C18 (octadecyl-bonded silica) and activated carbon have proven effective. The selection of the sorbent is crucial and would need to be optimized based on the polarity and chemical structure of the target analyte. For instance, EPA Method 522, developed for 1,4-dioxane (B91453) in drinking water, utilizes coconut charcoal-based SPE cartridges. unitedchem.comnih.gov Chlorinated pesticides are also commonly extracted using C18 cartridges. weber.hu

Interactive Table: Potential SPE Sorbents for Chlorinated Dioxanes

| Sorbent Type | Target Analytes | Matrix | Elution Solvents |

| Activated Carbon (Coconut Charcoal) | 1,4-dioxane, PCDDs/PCDFs | Drinking Water, Wastewater | Acetone-Dichloromethane, Dichloromethane |

| C18 (Octadecyl Silica) | Chlorinated Pesticides, PCDDs | Drinking Water, Surface Water | Ethyl Acetate, Dichloromethane |

Liquid-Liquid Extraction (LLE) techniques

Liquid-Liquid Extraction (LLE) partitions a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. googleapis.com For chlorinated hydrocarbons, solvents such as dichloromethane and hexane are commonly employed. epa.gov For example, EPA Method 612 specifies the use of methylene (B1212753) chloride (dichloromethane) for the extraction of chlorinated hydrocarbons from water samples. epa.gov The efficiency of LLE is highly dependent on the analyte's partition coefficient between the two phases. Given its tetrachlorinated structure, this compound would be expected to have low water solubility, making LLE a theoretically viable, yet unvalidated, extraction method.

Solid-Phase Microextraction (SPME) applications

SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to a sample. The analytes adsorb to the fiber and are then thermally desorbed into a gas chromatograph. Fiber coatings such as polydimethylsiloxane (PDMS) are effective for nonpolar compounds. For the parent compound 1,4-dioxane, carboxen-polydimethylsiloxane (CAR-PDMS) fibers have shown good extraction efficiency. clu-in.org SPME has been successfully applied to the analysis of various chlorinated compounds, and specific fiber chemistries would need to be tested for this compound. clu-in.org

Purge-and-Trap methodologies for volatile chlorinated compounds

Purge-and-trap is a dynamic headspace technique used for volatile organic compounds (VOCs) in liquid or solid samples. ysi.com An inert gas is bubbled through the sample, stripping the volatile compounds, which are then collected on an adsorbent trap. ysi.com While this method is standard for many volatile chlorinated hydrocarbons, its applicability to a tetrachlorinated dioxane is questionable. The increased molecular weight and expected lower volatility of this compound compared to typical VOCs may result in poor purging efficiency. epa.govnih.gov Modifications such as heated purging can improve recovery for less volatile compounds. epa.govitrcweb.org

Chromatographic Separation Techniques

Following extraction and concentration, gas chromatography is the primary technique for separating complex mixtures of chlorinated compounds prior to detection.

Gas Chromatography (GC) with various detectors (e.g., ECD, MS)

Gas chromatography separates compounds based on their boiling points and interaction with a stationary phase within a capillary column. For chlorinated compounds, columns with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5) are commonly used. tdi-bi.com

Detectors:

Electron Capture Detector (ECD): The ECD is highly sensitive to compounds containing electronegative atoms, such as halogens. epa.govnih.gov This makes it an excellent choice for detecting trace levels of chlorinated compounds like pesticides and PCBs. tdi-bi.comepa.gov Its high selectivity minimizes interference from non-halogenated matrix components. epa.gov

Mass Spectrometry (MS): A mass spectrometer provides definitive identification by measuring the mass-to-charge ratio of the compound and its fragments. scispec.co.th It offers high selectivity and can be operated in different modes. Full-scan mode provides a complete mass spectrum for structural confirmation, while selected ion monitoring (SIM) mode increases sensitivity by monitoring only specific ions characteristic of the target analyte. itrcweb.orgscispec.co.th For complex analyses like those involving chlorinated compounds, high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) are often employed to distinguish analytes from matrix interferences. ddmsinc.com

Interactive Table: GC Detectors for Chlorinated Compound Analysis

| Detector | Principle | Advantages | Disadvantages |

| Electron Capture (ECD) | Measures decrease in current caused by electron-capturing analytes (e.g., halogens). | Extremely sensitive to halogenated compounds; highly selective. | Limited to electronegative compounds; limited linear range. |

| Mass Spectrometry (MS) | Separates ions based on mass-to-charge ratio. | Provides structural information for definitive identification; high sensitivity (SIM mode); applicable to a wide range of compounds. | More complex and expensive than ECD; potential for matrix interference in full-scan mode. |

Liquid Chromatography (LC) with advanced detection (e.g., HRMS)

While gas chromatography (GC) is more commonly employed for the analysis of volatile and semi-volatile compounds like dioxins, Liquid Chromatography (LC) coupled with High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool for the analysis of a wide range of organic pollutants. nih.govnih.gov LC-HRMS is particularly advantageous for compounds that are thermally labile or not easily volatilized. For chlorinated compounds, LC-HRMS can provide both quantitative and qualitative data, enabling the identification of target compounds, their metabolites, and transformation products. nih.gov

The primary advantage of using HRMS as a detector for LC is its ability to provide accurate mass measurements of molecular ions and their fragments, which greatly enhances the confidence in compound identification. nih.gov However, for the analysis of dioxins, including this compound, LC-MS/MS is generally not the preferred method. The crucial separation of various toxic and non-toxic congeners, which is essential for accurate risk assessment, is most effectively achieved using high-resolution gas chromatography capillary columns. researchgate.net Therefore, while LC-HRMS is a versatile technique for many environmental contaminants, its application to specific tetrachlorinated dioxane isomers is limited in favor of GC-based methods.

Two-dimensional GC (GC×GC) for enhanced separation of complex mixtures

Comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power compared to conventional single-column GC. sepsolve.com This technique is particularly valuable for separating target analytes from complex matrices, which is often the case in environmental samples containing numerous interfering compounds. osti.gov The GC×GC system utilizes two columns with different stationary phases connected by a modulator. sepsolve.comchemistry-matters.com The first, longer column provides an initial separation, and fractions of the eluent are then focused by the modulator before being injected onto a second, shorter column for a rapid, orthogonal separation. sepsolve.comosti.gov

This two-dimensional separation results in a structured two-dimensional chromatogram, or contour plot, which has a much higher peak capacity than a one-dimensional chromatogram. osti.gov This increased resolution is critical for dioxin analysis, where it is necessary to separate the toxic congeners from hundreds of other related compounds and interferences. osti.gov The focusing effect of the modulator also leads to narrower peaks and enhanced sensitivity, allowing for the determination of analytes at sub- to low-picogram levels. osti.gov When coupled with a fast detector like a time-of-flight mass spectrometer (TOF-MS), GC×GC-TOFMS becomes a powerful tool for the selective and sensitive analysis of chlorinated dioxins and furans. osti.gov

| Parameter | Conventional GC | Two-Dimensional GC (GC×GC) |

|---|---|---|

| Number of Columns | One | Two (connected by a modulator) sepsolve.com |

| Peak Capacity | Lower | Significantly Higher sepsolve.comosti.gov |

| Separation Principle | Based on one column property (e.g., boiling point) | Based on two independent column properties (e.g., volatility and polarity) sepsolve.com |

| Sensitivity | Standard | Enhanced due to peak focusing osti.gov |

| Application to Complex Samples | Prone to co-elution of peaks | Excellent for resolving components in complex mixtures osti.govchemistry-matters.com |

Advanced Spectrometric Detection and Quantification

High-Resolution Mass Spectrometry (HRMS) and accurate mass measurements

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds in complex samples. thermofisher.com Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer (nominal mass), HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm) of the true monoisotopic mass. enovatia.comwaters.com This level of accuracy allows for the determination of the elemental composition of a molecule, significantly reducing the number of possible chemical formulas for an unknown compound. waters.com

For a compound like this compound, HRMS is critical for distinguishing it from other co-eluting species that may have the same nominal mass but a different elemental composition (isobaric interferences). thermofisher.com Furthermore, HRMS can resolve the isotopic pattern of chlorinated compounds, which arises from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. acs.orgacs.org The characteristic isotopic distribution serves as a fingerprint for compounds containing chlorine, and accurate mass measurements of these isotopologues provide an additional layer of confirmation for the compound's identity. acs.orgacs.org

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Potential Isobaric Interference | Molecular Formula | Monoisotopic Mass (Da) |

|---|---|---|---|---|---|

| This compound | C₄H₄Cl₄O₂ | 223.89619 | Tetrachlorobiphenyl fragment | C₁₂H₆Cl₄ | 290.9275 |

| Pentachlorophenol fragment | C₆HCl₅O | 263.8572 |

Isotope Dilution Mass Spectrometry (IDMS) for improved accuracy and precision

Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as the most accurate method for the quantification of dioxins and related compounds in environmental samples. chromatographyonline.com The technique involves adding a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C-labeled this compound) to the sample prior to extraction and cleanup. epa.govepa.gov This labeled internal standard behaves chemically and physically identically to the native analyte throughout the entire analytical procedure.

Any losses of the analyte during sample preparation will be mirrored by proportional losses of the labeled standard. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using mass spectrometry, the initial concentration of the analyte in the sample can be accurately calculated. itrcweb.org This approach effectively corrects for variations in extraction efficiency and matrix effects, leading to significantly improved accuracy and precision compared to methods relying on external calibration. nih.govitrcweb.org The use of isotope dilution is a cornerstone of regulatory methods for dioxin analysis, such as U.S. EPA Method 1613. epa.govepa.gov

Tandem Mass Spectrometry (MS/MS) for enhanced selectivity and sensitivity

Tandem Mass Spectrometry (MS/MS) is a powerful technique that provides an additional dimension of separation and detection, leading to enhanced selectivity and sensitivity. wikipedia.orgnih.gov In an MS/MS experiment, a precursor ion (typically the molecular ion of the target analyte) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are then analyzed in a second mass analyzer. wikipedia.org This process is often referred to as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) when performed on a triple quadrupole mass spectrometer. scioninstruments.com

The transition from a specific precursor ion to a specific product ion is highly characteristic of a particular compound, providing a high degree of selectivity. This allows for the detection of the target analyte even in the presence of significant background noise and co-eluting interferences. sepscience.com For chlorinated compounds like this compound, monitoring multiple precursor-to-product ion transitions can provide unequivocal identification and confirmation. The European Union has recognized the utility of GC-MS/MS as a confirmatory method for the determination of dioxins in food and feed. sepscience.com

| Parameter | Description | Benefit for Analysis |

|---|---|---|

| Precursor Ion | The molecular ion or a characteristic fragment of the target analyte selected in the first mass analyzer. wikipedia.org | Provides initial mass selectivity. |

| Collision-Induced Dissociation (CID) | Fragmentation of the precursor ion by collision with an inert gas in a collision cell. wikipedia.org | Generates a unique fragmentation pattern. |

| Product Ions | The fragment ions produced from the precursor ion, which are analyzed in the second mass analyzer. wikipedia.org | Provides a second dimension of mass selectivity, confirming the identity of the analyte. |

| Selected Reaction Monitoring (SRM) | The process of monitoring a specific precursor-to-product ion transition. scioninstruments.com | Dramatically reduces chemical noise, enhancing sensitivity and selectivity. sepscience.com |

Method Validation, Quality Assurance, and Quality Control in Environmental Analysis

Rigorous method validation, quality assurance (QA), and quality control (QC) procedures are essential to ensure that data generated from the environmental analysis of this compound are reliable, defensible, and of known quality. env.go.jpresearchgate.net A comprehensive QA/QC program encompasses all stages of the analytical process, from sample collection to final data reporting.

Key components of a QA/QC program for dioxin analysis include:

Method Validation: This involves demonstrating that an analytical method is suitable for its intended purpose. It includes establishing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Standard Operating Procedures (SOPs): Detailed written procedures for all aspects of the analysis must be in place and followed consistently. env.go.jp

Blanks: Analysis of various types of blanks (e.g., method blanks, field blanks) is crucial to monitor for contamination introduced during the analytical process or in the field. mdpi.comnih.gov

Spiked Samples: Laboratory control samples (LCS) and matrix spikes are analyzed to assess the accuracy and performance of the method. mdpi.com

Replicates: Analysis of duplicate samples provides a measure of the precision of the entire measurement process. mdpi.com

Internal Audits: Regular internal audits help to ensure that the quality system is being implemented effectively. env.go.jp

Performance Records: Maintaining detailed records is necessary to document the quality of the data generated. epa.gov

By implementing a robust QA/QC program, laboratories can ensure the integrity of their analytical results for chlorinated hydrocarbons and other environmental contaminants. nih.gov

| QA/QC Parameter | Purpose | Frequency |

|---|---|---|

| Method Blank | To assess contamination during sample preparation and analysis. mdpi.com | One per batch of samples. env.go.jp |

| Laboratory Control Sample (LCS) | To monitor the performance of the analytical method with a clean matrix. eurofinsus.com | One per batch of samples. |

| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | To evaluate the effect of the sample matrix on the analytical method's accuracy and precision. | Typically 5-10% of samples. epa.gov |

| Surrogate Standards | To monitor the recovery of analytes during sample preparation for each individual sample. dtic.mil | Added to every sample, blank, and standard. |

| Calibration Verification | To ensure the instrument's calibration is still valid. | Periodically during an analytical run. |

Detection limits, quantification limits, accuracy, and precision

Specific method detection limits (MDLs) and quantification limits (QLs) for this compound have not been established in the reviewed literature. For related compounds like 1,4-dioxane, MDLs can range from the low microgram-per-liter (µg/L) to the nanogram-per-liter (ng/L) level, depending on the analytical method and sample matrix. For example, EPA Method 522, which is designed for the analysis of 1,4-dioxane in drinking water, can achieve detection limits in the range of 0.020 to 0.036 µg/L. For the highly toxic 2,3,7,8-Tetrachlorodibenzo-p-dioxin (a PCDD), methods are designed to reach exceptionally low, parts-per-quadrillion (ppq), detection limits due to its extreme toxicity.

Accuracy and precision are critical performance metrics for any analytical method. Accuracy, often assessed through the recovery of a known amount of spiked analyte in a sample matrix, and precision, measured as the relative standard deviation (RSD) of replicate measurements, would need to be rigorously determined during the validation of a method for this compound. For the analysis of 1,4-dioxane, spike recoveries in various water matrices are often in the range of 92-102%. Isotope dilution, a technique where a stable isotopically labeled analog of the target compound is added to the sample before processing, is a key strategy to improve both accuracy and precision by correcting for losses during sample preparation and analysis.

Table 1: Illustrative Analytical Performance Data for Related Dioxane Compounds (Note: This data is for 1,4-dioxane and is provided for context, as specific data for this compound is not available.)

| Analytical Method | Matrix | Typical Reporting Limits (RLs) | Key Features |

|---|---|---|---|

| SW-846 Method 8260 (Heated Purge & Trap with SIM GC/MS) | Water | 2–5 µg/L | Subject to interferences from chlorinated solvents. |

| SW-846 Method 8270 (SIM with Isotope Dilution GC/MS) | Water | 0.15–0.4 µg/L | Isotope dilution improves accuracy and precision. |

| Analytical Method | Matrix | Typical Reporting Limits (RLs) | |

|---|---|---|---|

| SW-846 Method 8260 (Heated Purge & Trap with SIM GC/MS) | Water | 2–5 µg/L | Subject to interferences from chlorinated solvents. |

| SW-846 Method 8270 (SIM with Isotope Dilution GC/MS) | Water | 0.15–0.4 µg/L | Isotope dilution improves accuracy and precision. |

| EPA Method 522 (SPE and SIM GC/MS) | Drinking Water | 0.05–0.1 µg/L | Specific for drinking water analysis. |

Interferences and matrix effects in complex environmental samples

The analysis of trace-level organic compounds in complex environmental samples such as soil, sediment, and industrial wastewater is often complicated by matrix effects. These effects arise from co-extracted compounds that can interfere with the detection of the target analyte, either by producing overlapping chromatographic peaks or by suppressing or enhancing the ionization of the analyte in the mass spectrometer source.

For chlorinated compounds, common interferences can include other chlorinated solvents, polychlorinated biphenyls (PCBs), and pesticides. The analysis of 1,4-dioxane, for instance, can be hampered by the presence of chlorinated solvents. Given the structure of this compound, it is plausible that other chlorinated organic compounds could present significant analytical interference.

To mitigate matrix effects, extensive sample cleanup procedures are typically required. These can include techniques such as solid-phase extraction (SPE), gel permeation chromatography (GPC), and multi-layered silica gel/alumina column chromatography. The choice of cleanup technique depends on the nature of the sample matrix and the specific interferences present. The use of isotope dilution is also a powerful tool to compensate for matrix-induced signal suppression or enhancement.

Application of standard methods (e.g., EPA methods where relevant to chlorinated compounds)

While no standard EPA method is specifically designated for this compound, several methods for other chlorinated compounds provide a template for its analysis.

EPA Method 1613B: This method is used for the analysis of tetra- through octa-chlorinated dioxins and furans by isotope dilution HRGC/HRMS. Its rigorous cleanup procedures and use of high-resolution mass spectrometry are designed to achieve the extremely low detection limits required for these toxic compounds. An adaptation of this method would likely be the most robust approach for the trace analysis of this compound.

EPA Method 8290A: This is another high-resolution GC/MS method for the analysis of PCDDs and PCDFs in various matrices.

EPA Method 23: This method is specifically for the determination of PCDDs and PCDFs from stationary sources (e.g., stack emissions) and has been updated to include PCBs and polycyclic aromatic hydrocarbons (PAHs).

EPA Methods for 1,4-Dioxane (e.g., 522, 8270 SIM): While developed for a non-chlorinated, more water-soluble compound, these methods provide valuable protocols for sample extraction (like SPE) and analysis by GC/MS with selected ion monitoring (SIM) that could be modified. The SIM technique increases sensitivity by having the mass spectrometer monitor only a few characteristic ions of the target analyte.

The development of a validated method for this compound would likely involve adapting the stringent sample preparation and cleanup steps from methods like EPA 1613B and utilizing GC/MS for separation and detection, with isotope dilution being a critical component for ensuring data quality.

Emerging Research Areas and Future Directions for 2,3,5,6 Tetrachloro 1,4 Dioxane

Novel Synthetic Approaches and Derivatization Strategies for Chlorinated Dioxanes

The synthesis of chlorinated 1,4-dioxanes is an area with potential for new methodological development. While specific literature on the synthesis of 2,3,5,6-Tetrachloro-1,4-dioxane is scarce, existing procedures for related compounds provide a foundation for future work. For instance, the direct chlorination of 1,4-dioxane (B91453) has been shown to produce 2,3-dichloro-1,4-dioxane (B1605819), indicating that direct halogenation is a viable, though potentially difficult to control, pathway.

Future research may focus on developing more selective and higher-yield synthetic routes. This could involve the use of novel catalysts to control the degree and position of chlorination on the dioxane ring. Another promising avenue is the synthesis from already chlorinated precursors, which might offer greater control over the final isomer produced.

Derivatization strategies are primarily linked to analytical detection. For complex and persistent compounds like polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated biphenyls (PCBs), which share some characteristics with chlorinated 1,4-dioxanes, analytical methods require extensive sample preparation. These techniques often involve sophisticated cleanup and fractionation steps to isolate the target compounds from environmental samples before instrumental analysis, such as gas chromatography-mass spectrometry (GC-MS).

Table 1: Analytical Separation Techniques for Chlorinated Compounds

| Technique | Description | Application Context | Reference |

|---|---|---|---|

| Multilayer Silica/Florisil Column | A manual cleanup system used to separate PCDDs/Fs and dioxin-like PCBs from sample extracts. | Analysis of contaminated soils. | nih.gov |

| Porous Graphitic Carbon (PGC) HPLC | An automated high-performance liquid chromatography method for fractionating non-ortho, mono-ortho, and di-ortho PCBs, as well as PCDDs/PCDFs. | Analysis of fish tissue. | usgs.gov |

| Selective Pressurized Liquid Extraction (SPLE) | An extraction method followed by a multicolumn cleanup step for the analysis of PCDD/Fs and dl-PCBs in biological samples. | Analysis of newborn meconium. | mdpi.com |

Future work will likely aim to adapt and validate such derivatization and cleanup methodologies specifically for the analysis of this compound and its isomers in various environmental matrices.

Advanced Understanding of Environmental Transformation Kinetics and Mechanisms

The environmental fate of this compound is largely governed by its degradation pathways and its interactions with other chemicals in the environment.

Abiotic Degradation: For many chlorinated hydrocarbons, abiotic degradation can occur through processes like reductive dechlorination. This process is enhanced by agents such as zero-valent metals, sulphide minerals (e.g., pyrite, magnetite), and green rusts. nih.gov While no specific studies on this compound were identified, it is chemically plausible that it could undergo similar abiotic transformations, particularly under anaerobic conditions where such reducing agents are present. The parent compound, 1,4-dioxane, is generally resistant to abiotic degradation under natural subsurface conditions. itrcweb.org However, the heavy chlorination of the tetrachloro-isomer likely makes it more susceptible to reductive processes.

Biotic Degradation: The biodegradation of highly chlorinated compounds is a complex area of research. For polychlorinated dibenzo-p-dioxins (PCDDs), a different class of dioxins, higher chlorinated congeners are known to be reductively dechlorinated by anaerobic bacteria, including members of the genus Dehalococcoides. nih.gov This process reduces the number of chlorine atoms, often making the resulting molecules more amenable to subsequent aerobic degradation. nih.gov Aerobic bacteria from genera such as Sphingomonas, Pseudomonas, and Burkholderia have been shown to degrade lower chlorinated dioxins. nih.gov

A study on a fungal strain demonstrated its ability to degrade 2,3,5,6-tetramethyl-1,4-dioxane, a structural analog, suggesting that microbial systems can evolve to break down substituted dioxane rings. nih.gov Future research should investigate whether similar microbial pathways exist for this compound, focusing on identifying specific microorganisms and the enzymatic pathways involved under both anaerobic and aerobic conditions.

The environmental fate of chlorinated compounds is often complicated by the presence of co-contaminants. For the parent compound, 1,4-dioxane, co-contamination with chlorinated solvents like 1,1,1-trichloroethane (B11378) (TCA) and its breakdown product 1,1-dichloroethene (DCE) is common. sigmaaldrich.comnih.gov Numerous studies have shown that these chlorinated solvents can inhibit the biodegradation of 1,4-dioxane. nih.govresearchgate.net The mechanism of inhibition can be competitive or non-competitive and depends on the specific microorganisms and enzymes involved. nih.gov For example, both TCA and DCE were found to inhibit the transformation of 1,4-dioxane by Pseudonocardia dioxanivorans CB1190 and Pseudomonas mendocina KR1. sigmaaldrich.comnih.gov

While specific data for this compound is not available, it is highly probable that its environmental fate would also be influenced by the presence of chlorinated solvent co-contaminants. Future research is needed to quantify these effects and understand the underlying mechanisms, which are critical for predicting the persistence of this compound at contaminated sites and designing effective remediation strategies. serdp-estcp.mil

Development of Innovative Environmental Remediation Technologies (Non-Biological)

Given the likely recalcitrance of this compound, the development of powerful, non-biological remediation technologies is a critical research area.

Advanced Oxidation Processes (AOPs) are a suite of technologies that rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH), to oxidize and destroy recalcitrant organic pollutants. wikipedia.orgtaltech.ee AOPs have proven effective for a wide range of chlorinated hydrocarbons and are considered a leading technology for treating the parent compound, 1,4-dioxane. itrcweb.orgclu-in.org Common AOPs include O3/H2O2, UV/H2O2, and Fenton-based processes. wikipedia.org

A particularly relevant emerging AOP is the UV/chlorine process, which can effectively decompose a wide array of organic contaminants. researchgate.net For a compound that is already heavily chlorinated, understanding the role of chlorine radicals in the degradation process is crucial. Research has shown that while high concentrations of chloride ions can sometimes hinder AOPs by scavenging hydroxyl radicals, the resulting reactive chlorine species can also participate in the degradation pathway, potentially leading to a cascade of chlorinated byproducts. hilarispublisher.com

The development of new catalysts is a major frontier in AOP research. Nanomaterials, such as nano-zero-valent iron (nZVI), titanium dioxide (TiO2), and various composite materials, are being investigated to enhance the efficiency of AOPs, broaden their effective pH range, and reduce operational costs. nih.govnih.gov Future studies should focus on optimizing these catalytic AOPs for the specific degradation of this compound.

Table 2: Selected Advanced Oxidation Processes (AOPs)

| AOP Type | Oxidants/Catalysts | Primary Reactive Species | Reference |

|---|---|---|---|

| Ozone/Peroxide | O₃, H₂O₂ | •OH | wikipedia.org |

| UV/Peroxide | UV light, H₂O₂ | •OH | wikipedia.org |

| Fenton/Photo-Fenton | Fe²⁺/Fe³⁺, H₂O₂ (optional UV) | •OH | nih.gov |

| UV/Chlorine | UV light, Cl₂ | •OH, Cl•, Cl₂•⁻ | researchgate.net |

| Heterogeneous Photocatalysis | UV light, Semiconductor (e.g., TiO₂) | •OH, O₂•⁻ | nih.gov |

For complex contamination scenarios, integrating multiple treatment technologies into a "treatment train" is often more effective than a single approach. escholarship.org This is especially true for sites with mixed contaminants, such as chlorinated solvents and ethers. mdpi.com